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Compound of Interest

Compound Name: 5-Bromo-6-fluoroindoline

Cat. No.: B2765341

In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming
the core of numerous biologically active compounds. Its strategic modification with halogens,
particularly fluorine and bromine, offers a powerful tool for fine-tuning molecular properties to
enhance therapeutic potential. 5-Bromo-6-fluoroindoline has emerged as a key building block
for researchers and drug development professionals. The presence of a fluorine atom can
significantly improve metabolic stability, membrane permeability, and binding affinity through
favorable electrostatic interactions.[1][2] Concurrently, the bromine atom at the 5-position
serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to
build molecular complexity and explore structure-activity relationships (SAR).[1][3]

This guide provides an in-depth analysis of the chemical properties, structure, and synthetic
utility of 5-Bromo-6-fluoroindoline, offering field-proven insights for its application in the
synthesis of novel therapeutic agents targeting a range of diseases, including neurological
disorders and cancer.[4]

Molecular Structure and Identification

5-Bromo-6-fluoroindoline is a disubstituted indoline, which is a bicyclic heterocyclic aromatic
compound. The core structure consists of a benzene ring fused to a five-membered nitrogen-
containing ring. The systematic IUPAC name for this compound is 5-Bromo-6-fluoro-2,3-
dihydro-1H-indole.

The precise placement of the bromine and fluorine atoms on the benzene ring dictates its
reactivity and its utility as a precursor in complex syntheses.
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Caption: Figure 1. 2D structure of 5-Bromo-6-fluoroindoline.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 5-Bromo-6-fluoroindoline are summarized below.
This data is crucial for its proper handling, storage, and use in chemical reactions.

Property Value Source
CAS Number 1368323-85-6 [4][5]
Molecular Formula CsH7BrFN [4115]
Molecular Weight 216.05 g/mol [41[5]
Appearance Solid (Expected) [6]
SMILES FC1=CC2=C(C=C1Br)CCN2 [5]
InChiKey Not explicitly found, generated

from structure

Data not available; a related
Melting Point isomer, 6-Bromo-5- [7]
fluoroindole, melts at 82-84 °C

Boiling Point Data not available [4]

Density Data not available [4]

2-8°C, Keep in dark place,
Storage ) [5][8]
inert atmosphere

Spectroscopic Characterization Insights

While specific spectra require empirical measurement, the structure allows for predictable
characterization:

e 1H NMR: The spectrum would show distinct signals for the aromatic protons and the aliphatic
protons of the dihydropyrrole ring. The protons on the benzene ring will appear as doublets
or doublets of doublets, with coupling constants characteristic of their ortho and meta
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relationships, further split by coupling to the fluorine atom. The -CH2- groups of the indoline
ring will likely appear as triplets in the aliphatic region.

e 13C NMR: The spectrum will display eight distinct carbon signals, with the carbons bonded to
fluorine and bromine showing characteristic shifts and C-F coupling.

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
the molecular ion peak (M+) and (M+2)* in an approximate 1:1 ratio, which is the signature
of a molecule containing one bromine atom.

Role as a Versatile Building Block in Drug Discovery

The true value of 5-Bromo-6-fluoroindoline lies in its capacity as a versatile intermediate for
constructing more complex drug candidates. The bromo and fluoro substituents are not merely
passive decorations; they are strategic tools for medicinal chemists.

e The Bromine Handle: The C-Br bond at the 5-position is a prime site for metal-catalyzed
cross-coupling reactions. This allows for the introduction of a vast array of functional groups,
including alkyl, aryl, and heteroaryl moieties, through reactions like Suzuki, Stille, Heck, and
Buchwald-Hartwig aminations.[1][3] This modularity is essential for rapidly generating
libraries of analogues for SAR studies.

e The Fluorine Modulator: The fluorine atom at the 6-position exerts a powerful electronic
effect on the aromatic ring and can significantly enhance the pharmacokinetic profile of a
final drug molecule. It can increase metabolic stability by blocking potential sites of oxidation,
improve cell membrane permeability, and increase binding affinity to target proteins by
forming strong hydrogen bonds or other non-covalent interactions.[2]
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Caption: Figure 2. Synthetic utility of 5-Bromo-6-fluoroindoline.
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Representative Synthesis Protocol

While multiple synthetic routes to 5-Bromo-6-fluoroindoline may exist, a common strategy
involves the construction and subsequent halogenation of the indoline core. The following
protocol is a representative, logical pathway based on established organic chemistry principles

for this class of compounds.

Causality Behind Experimental Choices: The synthesis begins with a commercially available,
appropriately substituted aniline. The choice of a reductive cyclization strategy is often efficient
for forming the indoline ring. Post-cyclization halogenation is chosen as the directing effects of
the existing substituents can provide regiochemical control.

Synthetic Workflow

Reagents: Workup:
Reagents: Aqueous Quench,

Chloroacetyl chloride,
Step 1: Acylation AIClz Step 2: Intramolecular LiAlHa4 or BH3 Step 3: Reduction Extraction 5-Bromo-6-fluoroindoline
of 4-Bromo-3-fluoroaniline Friedel-Crafts Cyclization of Carbonyl and Imine (Final Product)

Click to download full resolution via product page

Caption: Figure 3. A representative synthetic workflow.

Step-by-Step Methodology

Step 1: N-Chloroacetylation of 4-Bromo-3-fluoroaniline

» Rationale: This step introduces the two-carbon unit required for the formation of the five-
membered ring. The resulting amide is an activated precursor for the subsequent cyclization.

e Procedure:

1. Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent, such as
dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (N2 or Ar).

2. Cool the solution to 0 °C in an ice bath.
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3. Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
4. Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at O °C.

5. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC
until the starting aniline is consumed.

6. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the
crude 2-chloro-N-(4-bromo-3-fluorophenyl)acetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to form 5-Bromo-6-fluorooxindole

o Rationale: A Lewis acid catalyst promotes the intramolecular electrophilic aromatic
substitution, where the aromatic ring attacks the carbon bearing the chlorine atom to form
the five-membered ring of the oxindole.

e Procedure:
1. Add the crude acetamide from Step 1 to a flask under an inert atmosphere.

2. Add a Lewis acid, such as aluminum chloride (AICI3) (2.5 eq), in portions at 0 °C. Caution:
The reaction can be exothermic.

3. Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

4. Cool the reaction to room temperature and then carefully quench by pouring it onto
crushed ice with concentrated HCI.

5. Extract the product with ethyl acetate. Wash the combined organic layers with water and
brine, dry over anhydrous sodium sulfate, and concentrate.

6. Purify the resulting solid by recrystallization or column chromatography to obtain 5-bromo-
6-fluoroindolin-2-one (oxindole).

Step 3: Reduction to 5-Bromo-6-fluoroindoline
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» Rationale: A strong reducing agent is required to reduce both the amide carbonyl group and
the C=C bond (if any tautomerization occurs) to the corresponding methylene groups of the
indoline ring.

e Procedure:

1. Carefully add the 5-bromo-6-fluorooxindole (1.0 eq) to a suspension of a powerful
reducing agent like lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous THF at 0 °C
under an inert atmosphere.

2. After the addition is complete, heat the mixture to reflux and maintain for 6-12 hours until
the starting material is consumed (monitored by TLC).

3. Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of
water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

4. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly
with THF or ethyl acetate.

5. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

6. Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-
6-fluoroindoline.

Safety and Handling

As with any halogenated aromatic compound, 5-Bromo-6-fluoroindoline should be handled
with care by technically qualified individuals.[9]

e Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety
goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

 Stability and Reactivity: The compound is generally stable under recommended storage
conditions.[10] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b2765341?utm_src=pdf-body
https://www.benchchem.com/product/b2765341?utm_src=pdf-body
https://www.benchchem.com/product/b2765341?utm_src=pdf-body
https://aksci.com/item_detail.php?cat=9301FW
https://www.fishersci.com/store/msds?partNumber=AC249390025&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC249390025&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC249390025&countryCode=US&language=en
https://www.carlroth.com/medias/SDB-5469-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzczMzN8YXBwbGljYXRpb24vcGRmfGFEVXpMMmcyTWk4NU1UZ3hNekF3TXpJMk5ETXdMMU5FUWw4MU5EWTVYMGxGWDBWT0xuQmtaZ3w0NzhjMjFhYmIwMzFlNjM5MGVlZDdkYzlmZDEwZTNjY2Y4OWIzMjRiZmVkNTEzN2NmZDk1ZDcxOTEwZDczYmEz
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2765341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

products upon combustion may include carbon oxides, nitrogen oxides, hydrogen bromide,
and hydrogen fluoride.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert
atmosphere (2-8 °C is recommended).[5]

Conclusion

5-Bromo-6-fluoroindoline is more than just a chemical reagent; it is a strategic asset in the
arsenal of medicinal chemists. Its unique combination of a synthetically versatile bromine
handle and a property-modulating fluorine atom makes it an invaluable starting point for the
synthesis of complex molecules with significant therapeutic potential. Understanding its
chemical properties, reactivity, and handling is paramount for leveraging its full potential in the
accelerated discovery and development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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